molecular formula C12H16O B2754925 5,5-Dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol CAS No. 51438-95-0

5,5-Dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol

Cat. No.: B2754925
CAS No.: 51438-95-0
M. Wt: 176.259
InChI Key: JKROICWEDYNFMA-UHFFFAOYSA-N
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Description

5,5-Dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol is an organic compound with the molecular formula C12H16O. It is a member of the class of tetralins, which are derivatives of naphthalene. This compound is known for its unique structure, which includes a hydroxyl group attached to a tetrahydronaphthalene ring system. It has a molecular weight of 176.26 g/mol and is typically found in a solid state at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol can be achieved through various synthetic routes. One common method involves the hydrogenation of 5,5-Dimethyl-1,2,3,4-tetrahydronaphthalene-2-one using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is typically carried out at elevated temperatures and pressures to ensure complete hydrogenation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can enhance the efficiency of the process by providing better control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5,5-Dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol is unique due to the presence of both the hydroxyl group and the dimethyl groups at the 5-position. This combination of functional groups imparts specific chemical properties and reactivity, making it a valuable compound in various chemical and biological applications .

Biological Activity

5,5-Dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol (CAS No. 51438-95-0) is an organic compound belonging to the class of tetralins. Its unique molecular structure, featuring a hydroxyl group attached to a tetrahydronaphthalene framework, gives it various biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₂H₁₆O
  • Molecular Weight : 176.26 g/mol
  • IUPAC Name : 5,5-dimethyl-7,8-dihydro-6H-naphthalen-2-ol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The hydroxyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. Additionally, metabolic transformations may lead to the formation of active metabolites that exert biological effects.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For instance:

  • Study Findings : In vitro studies have shown that this compound can inhibit cell viability in human breast cancer cells. The IC₅₀ values for related compounds in similar studies range from 18.23 µM to 29.34 µM . This suggests a potential role in cancer therapy.

Enzyme Interaction

The compound's interaction with specific enzymes is crucial for its biological effects:

Enzyme Effect IC₅₀ (µM)
PARP1Inhibition0.01 - 100
Caspase 3/7ActivationNot specified

Studies have demonstrated that it can enhance caspase activity in a dose-dependent manner, indicating its potential in apoptosis induction .

Antiviral Activity

Emerging research has explored the antiviral potential of similar tetrahydronaphthalene derivatives. Certain compounds within this class have shown inhibitory effects against viruses such as HCoV-229E and HCoV-OC43 without exhibiting cellular toxicity .

Case Study 1: Anticancer Efficacy

A study published in MDPI assessed various derivatives of naphthalene compounds for their efficacy against breast cancer cells. The results indicated that compounds similar to this compound demonstrated significant cytotoxicity with comparable IC₅₀ values to established chemotherapeutics like Olaparib .

Case Study 2: Enzyme Inhibition

Another study focused on the inhibition of PARP1 by naphthalene derivatives. The findings revealed that these compounds could inhibit PARP1 activity significantly at varying concentrations. This inhibition is crucial for developing treatments targeting cancer cell survival mechanisms .

Comparison with Related Compounds

Compound Structure Biological Activity
5,6,7,8-Tetrahydronaphthalen-2-ol Lacks dimethyl groupsModerate anticancer activity
2-Naphthol Hydroxyl on naphthaleneLimited enzyme interaction
Tetralin Fully hydrogenated naphthaleneNo significant biological activity

Properties

IUPAC Name

5,5-dimethyl-7,8-dihydro-6H-naphthalen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-12(2)7-3-4-9-8-10(13)5-6-11(9)12/h5-6,8,13H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKROICWEDYNFMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2=C1C=CC(=C2)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51438-95-0
Record name 5,5-dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a methylene chloride (10 ml) solution of 6-methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene (Tetrahedron, 1994, 50, 3297) (2.28 g, 12.0 mmol) was added methylene chloride solution of boron tribromide (1M, 24 mL, 24.0 mmol) at 0° C. The mixture was stirred at 0° C. for 2 hours. The reaction mixture was then quenched with methanol and then the solvent was removed under reduced pressure to give a residue, which was applied to a silica gel chromatography column and eluted with ethyl acetate/hexane=⅓ to furnish 2.0 g (96% yield) of the title compound as a white solid.
Quantity
2.28 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
96%

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